molecular formula C24H28O5 B14715310 5-Cycloundecene-1-carboxylic acid, 1,5-dimethyl-9-methylene-2-((2-oxo-2H-1-benzopyran-7-yl)oxy)- CAS No. 21800-49-7

5-Cycloundecene-1-carboxylic acid, 1,5-dimethyl-9-methylene-2-((2-oxo-2H-1-benzopyran-7-yl)oxy)-

Cat. No.: B14715310
CAS No.: 21800-49-7
M. Wt: 396.5 g/mol
InChI Key: WNKJSJGQYFLQJT-BNCCVWRVSA-N
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Description

5-Cycloundecene-1-carboxylic acid, 1,5-dimethyl-9-methylene-2-((2-oxo-2H-1-benzopyran-7-yl)oxy)- is a complex organic compound that features a cycloundecene ring, a carboxylic acid group, and a benzopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cycloundecene-1-carboxylic acid, 1,5-dimethyl-9-methylene-2-((2-oxo-2H-1-benzopyran-7-yl)oxy)- typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the cycloundecene ring through a series of cyclization reactions. The carboxylic acid group can be introduced via oxidation of an appropriate precursor. The benzopyran moiety is often synthesized separately and then coupled to the cycloundecene ring through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The benzopyran moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Cycloundecene-1-carboxylic acid, 1,5-dimethyl-9-methylene-2-((2-oxo-2H-1-benzopyran-7-yl)oxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzopyran moiety is known to interact with various biological targets, potentially modulating their activity. The cycloundecene ring and carboxylic acid group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: These compounds share the benzopyran moiety and are known for their diverse biological activities.

    Cycloalkene carboxylic acids: These compounds have similar ring structures and functional groups, making them useful for comparison in terms of reactivity and applications.

Uniqueness

The uniqueness of 5-Cycloundecene-1-carboxylic acid, 1,5-dimethyl-9-methylene-2-((2-oxo-2H-1-benzopyran-7-yl)oxy)- lies in its combination of a cycloundecene ring, a carboxylic acid group, and a benzopyran moiety. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

CAS No.

21800-49-7

Molecular Formula

C24H28O5

Molecular Weight

396.5 g/mol

IUPAC Name

(5Z)-1,5-dimethyl-9-methylidene-2-(2-oxochromen-7-yl)oxycycloundec-5-ene-1-carboxylic acid

InChI

InChI=1S/C24H28O5/c1-16-5-4-6-17(2)13-14-24(3,23(26)27)21(11-7-16)28-19-10-8-18-9-12-22(25)29-20(18)15-19/h5,8-10,12,15,21H,2,4,6-7,11,13-14H2,1,3H3,(H,26,27)/b16-5-

InChI Key

WNKJSJGQYFLQJT-BNCCVWRVSA-N

Isomeric SMILES

C/C/1=C/CCC(=C)CCC(C(CC1)OC2=CC3=C(C=C2)C=CC(=O)O3)(C)C(=O)O

Canonical SMILES

CC1=CCCC(=C)CCC(C(CC1)OC2=CC3=C(C=C2)C=CC(=O)O3)(C)C(=O)O

Origin of Product

United States

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